molecular formula C21H23N3O3 B7693051 N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7693051
M. Wt: 365.4 g/mol
InChI Key: PKGGDOMGFVYAAI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as DMXAA, is a small molecule that has been studied extensively for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-alpha) production in mice, leading to the destruction of tumor blood vessels and subsequent tumor cell death. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.

Mechanism of Action

DMXAA induces the production of N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which is a cytokine that plays a key role in the immune response to cancer. N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide stimulates the production of nitric oxide and reactive oxygen species, which leads to the destruction of tumor blood vessels and subsequent tumor cell death. DMXAA has also been shown to activate the innate immune system, leading to the recruitment of immune cells to the tumor site and the induction of an antitumor immune response.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its role in inducing N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide production, DMXAA has been shown to activate the NF-kappaB pathway, which is involved in the regulation of cell survival and apoptosis. DMXAA has also been shown to inhibit the growth of blood vessels, which is a key process involved in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is its ability to induce tumor regression in a variety of cancer models. DMXAA has also been shown to have a favorable toxicity profile, with few adverse effects reported in preclinical studies. However, there are also some limitations to the use of DMXAA in lab experiments. For example, DMXAA has been shown to be less effective in tumors that are resistant to N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, and its mechanism of action may be influenced by factors such as tumor microenvironment and immune cell infiltration.

Future Directions

There are several potential future directions for research on DMXAA. One area of interest is the development of combination therapies that include DMXAA, as it may have synergistic effects with other anticancer agents. Another area of interest is the development of biomarkers that can predict response to DMXAA treatment, as this could help to identify patients who are most likely to benefit from this therapy. Additionally, there is ongoing research into the development of new analogs of DMXAA that may have improved efficacy and fewer adverse effects.

Synthesis Methods

DMXAA can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate, followed by cyclization with ethyl acetoacetate to form the oxadiazole ring. The resulting compound is then reacted with 3-methoxybenzoyl chloride to yield DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its potential as an anticancer agent. Several preclinical studies have shown that DMXAA can induce tumor regression in a variety of cancer models, including lung, breast, and colon cancer. The mechanism of action of DMXAA involves the activation of the immune system and the induction of N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide production, which leads to the destruction of tumor blood vessels and subsequent tumor cell death.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-10-11-17(12-15(14)2)22-19(25)8-5-9-20-23-21(24-27-20)16-6-4-7-18(13-16)26-3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGGDOMGFVYAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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